molecular formula C10H22O7 B13854004 Methyl b-D-mannopyranoside isopropylate

Methyl b-D-mannopyranoside isopropylate

Cat. No.: B13854004
M. Wt: 254.28 g/mol
InChI Key: WVMPTGPZDFFKLG-FENPOVTBSA-N
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Description

Historical Perspectives and Evolution of Glycoscience

Historically, carbohydrate chemistry laid the groundwork for understanding the basic structures of monosaccharides. However, the true complexity of glycans and their roles in biological processes remained largely underappreciated. The term "glycobiology" was coined in the late 1980s to recognize the convergence of traditional carbohydrate chemistry with modern molecular and cell biology. scispace.comresearchgate.net This new era of research has been propelled by technological advancements that allow for the detailed structural analysis and synthesis of complex carbohydrates, revealing their critical roles in nearly every aspect of biology.

The Central Role of D-Mannose in Carbohydrate Biology and Chemistry

At the heart of a significant portion of glycoscience is D-mannose, a C-2 epimer of glucose. nih.gov This monosaccharide is a fundamental component of glycoproteins and other glycoconjugates in all domains of life. nih.gov In human biology, D-mannose is particularly important for the glycosylation of proteins, a process essential for their proper folding, stability, and function. nih.gov Its biological significance extends to cell-cell recognition, immune responses, and the prevention of certain infections. The unique stereochemistry of D-mannose dictates its specific interactions with mannose-binding proteins (lectins), which mediate a wide array of physiological and pathological processes.

Chemical Nomenclature and Structural Representation of Methyl β-D-Mannopyranoside Isopropylate

The subject of this article, "Methyl β-D-mannopyranoside isopropylate," requires a precise deconstruction of its name to understand its structure. The core of the molecule is Methyl β-D-mannopyranoside .

D-mannopyranoside: This indicates the sugar D-mannose is in its six-membered ring form (pyranose).

β: This refers to the configuration at the anomeric carbon (C1), where the substituent is oriented "up" in the Haworth projection.

Methyl: A methyl group (-CH₃) is attached to the anomeric carbon via an oxygen atom, forming a glycoside.

The term isopropylate in this context refers to the presence of isopropanol (B130326) (propan-2-ol) as a solvate in the crystalline structure of Methyl β-D-mannopyranoside. Therefore, "Methyl β-D-mannopyranoside isopropylate" is more accurately described as a solvate of Methyl β-D-mannopyranoside with isopropanol. This is an important distinction, as the isopropanol molecule is not covalently bonded to the mannoside but is incorporated into the crystal lattice.

This distinction is further clarified by the different Chemical Abstracts Service (CAS) numbers and molecular formulas associated with the compound and its solvate.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl β-D-mannopyranoside22277-65-2C₇H₁₄O₆194.18
Methyl β-D-mannopyranoside isopropylate911673-07-9C₁₀H₂₂O₇254.28

Structural Representation:

The structure of Methyl β-D-mannopyranoside consists of a pyranose ring with hydroxyl groups and a methoxy (B1213986) group. The isopropanol molecule in the isopropylate form is hydrogen-bonded to the mannoside.

Research Landscape and Emerging Trends in Mannopyranoside Derivatization

The derivatization of mannopyranosides, including Methyl β-D-mannopyranoside, is a vibrant area of research with significant implications for drug discovery and materials science. By modifying the hydroxyl groups of the mannose ring, scientists can fine-tune the molecule's properties to achieve specific biological activities or create novel materials.

Emerging trends in this field include:

Synthesis of Novel Antimicrobial and Antiviral Agents: Researchers are actively exploring the synthesis of mannoside derivatives as inhibitors of bacterial and viral adhesion. For example, aryl α-D-mannosides have been designed as antagonists of the bacterial adhesin FimH, which is crucial for the colonization of uropathogenic E. coli.

Development of Glycomimetic Drugs: Iminosugar derivatives of mannose are being investigated as inhibitors of glycosidases, enzymes involved in various diseases, including lysosomal storage disorders and cancer. These "glycomimetics" mimic the structure of the natural substrate to block the enzyme's active site.

Targeted Drug Delivery: Mannose receptors are overexpressed on the surface of certain cells, such as macrophages and dendritic cells. This has led to the development of mannosylated nanoparticles and drug conjugates that can specifically target these cells for the delivery of therapeutic agents.

Creation of Advanced Materials: The unique recognition properties of mannosides are being harnessed to create new biomaterials. For instance, mannoside-functionalized surfaces can be used for the specific capture of pathogens or for the development of biocompatible materials.

Recent research has demonstrated the synthesis of a variety of mannopyranoside derivatives, including acylated and benzoylated forms, with studies exploring their potential antimicrobial and cytotoxic activities. These investigations often involve regioselective synthesis to modify specific hydroxyl groups on the mannose ring, thereby creating a library of compounds with diverse biological profiles.

The synthesis of β-D-mannopyranosides has historically been a challenge in carbohydrate chemistry. However, novel synthetic strategies are continually being developed to improve the efficiency and stereoselectivity of these reactions, opening up new avenues for the creation of complex mannoside-containing molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22O7

Molecular Weight

254.28 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol

InChI

InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3/t3-,4-,5+,6+,7-;/m1./s1

InChI Key

WVMPTGPZDFFKLG-FENPOVTBSA-N

Isomeric SMILES

CC(C)O.CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(C)O.COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Rigorous Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

A detailed analysis under this section is not feasible due to the absence of specific published data for Methyl b-D-mannopyranoside isopropylate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific 1H, 13C, or 2D NMR spectroscopic data for this compound has been found in the public domain.

A conformational analysis based on J-coupling constants and Nuclear Overhauser Effect (NOE) correlations cannot be performed without the primary NMR data.

X-ray Crystallography for Definitive Solid-State Structures

There are no published single-crystal X-ray diffraction studies for this compound, preventing a discussion of its definitive solid-state structure.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

While the molecular weight is listed by chemical suppliers, detailed high-resolution mass spectrometry data, including fragmentation patterns, for this compound is not available in scientific literature.

Infrared and Vibrational Spectroscopy for Functional Group Identification

Specific infrared and vibrational spectroscopy data for this compound, which would allow for the identification of its functional groups and bonding characteristics, has not been found.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Spectroscopic ParametersNo literature could be sourced that presents quantum chemical calculations for predicting the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) of Methyl β-D-mannopyranoside isopropylate.

Future research initiatives are required to perform these crucial computational analyses on Methyl β-D-mannopyranoside isopropylate to illuminate its physicochemical properties and reactivity.

Research Applications in Glycobiology and Complex Molecular Assembly

Methyl β-D-Mannopyranoside Isopropylate as a Glycosyl Building Block

In the realm of synthetic carbohydrate chemistry, suitably protected derivatives of methyl β-D-mannopyranoside are valuable as glycosyl building blocks. mdpi.combates.eduumsl.edu The strategic placement of protecting groups allows for regioselective glycosylation, a critical step in the assembly of complex oligosaccharides with defined structures and linkages. The β-mannoside linkage, in particular, is a key structural motif in many biologically important glycans, including the core trisaccharide of N-linked glycoproteins.

Protected derivatives of methyl β-D-mannopyranoside function as glycosyl acceptors in condensation reactions with activated sugar donors to form larger oligosaccharide chains. For instance, methyl 2,3-O-isopropylidene-β-D-mannopyranoside can be condensed with a protected mannosyl bromide donor in the presence of a promoter like mercuric cyanide. This reaction selectively forms a new glycosidic bond at one of the free hydroxyl groups of the acceptor, leading to the synthesis of a disaccharide. nih.gov Subsequent deprotection steps then yield the final oligomannoside. nih.gov This strategic approach allows for the controlled, stepwise assembly of specific oligomannoside sequences found in nature. nih.gov

Table 1: Representative Glycosylation Reaction for Disaccharide Synthesis

Glycosyl Acceptor Glycosyl Donor Promoter Product
Methyl 2,3-O-isopropylidene-β-D-mannopyranoside 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide Mercuric Cyanide Protected Methyl β-D-mannobioside derivative

This table illustrates a typical condensation reaction used in oligosaccharide synthesis, based on methodologies described for related compounds. nih.gov

Oligomannosides synthesized using mannoside building blocks are crucial for constructing glycoconjugates for immunological research. mdpi.com These synthetic glycans can be attached to proteins or lipids to create well-defined antigens. mdpi.com Such glycoconjugates are instrumental in developing potential vaccines, for example, against HIV, where high-mannose oligosaccharides on the viral envelope are targets for the immune system. mdpi.comnih.gov By creating synthetic versions of these glycans, researchers can design vaccine candidates that elicit specific antibody responses. nih.gov The synthesis often involves incorporating a linker molecule into the mannoside building block, which can then be used for covalent attachment to a carrier protein.

The oligosaccharides and polysaccharide fragments synthesized from building blocks like methyl β-D-mannopyranoside derivatives are essential for creating glycan arrays. nih.govrsc.org To construct these arrays, the synthetic glycans are functionalized, often with an amino group at one end, and then covalently immobilized onto a modified glass slide or other surfaces. nih.govbidmc.org This results in a microarray displaying a diverse library of glycan structures. These arrays are powerful, high-throughput tools used to screen for the binding specificities of glycan-binding proteins (GBPs), such as lectins, antibodies, and viral receptors. nih.govnih.govbidmc.org This technology is fundamental to deciphering the glycan code and identifying ligands for proteins involved in health and disease.

Investigation of Glycan-Mediated Biological Processes

Simple mannosides and their derivatives are indispensable probes for studying the biological roles of glycans. Their ability to mimic natural carbohydrate structures allows researchers to dissect complex biological interactions at a molecular level.

Carbohydrate-protein interactions are typically characterized by low affinity, which is often overcome in biological systems through multivalency. nih.govrsc.org Simple glycosides, such as methyl α-D-mannopyranoside and methyl β-D-mannopyranoside, are widely used in competitive binding assays to study the specificity of these interactions. researchgate.net For example, they can be used as inhibitors in assays measuring the binding of a lectin (a carbohydrate-binding protein) to a complex mannan (B1593421) polysaccharide. researchgate.net By determining the concentration of the simple sugar required to inhibit the binding, researchers can quantify the lectin's affinity for specific monosaccharide units and infer the structural requirements for recognition. researchgate.net This approach has been used to characterize the binding sites of numerous lectins, including the well-studied mannose-binding lectin Concanavalin (B7782731) A. researchgate.net

Table 2: Example of Inhibitory Activity of Methyl Mannosides on Lectin Binding

Lectin Glycan Ligand Inhibitor 50% Inhibitory Concentration (µmoles)
Concanavalin A Yeast Mannan Methyl α-D-mannopyranoside 3.7
Concanavalin A Yeast Mannan Methyl α-D-glucopyranoside 17

Data adapted from studies on concanavalin A-mannan interactions, illustrating the use of methyl glycosides to probe binding specificity. researchgate.net

Derivatives of methyl β-D-mannopyranoside serve as valuable substrate analogues for studying carbohydrate-active enzymes, particularly glycosidases like mannosidases. gbiosciences.com By attaching a chromogenic or fluorogenic group to the anomeric position (e.g., a 4-nitrophenyl group), synthetic substrates are created that release a colored or fluorescent molecule upon enzymatic cleavage. nih.govgbiosciences.com These reporter molecules allow for continuous and sensitive monitoring of enzyme activity, facilitating kinetic studies and the screening of enzyme inhibitors. Furthermore, chemically modified mannosides that are resistant to enzymatic hydrolysis can be synthesized to act as competitive inhibitors. For instance, replacing the glycosidic oxygen with sulfur creates a thio-linkage that is stable against mannosidase degradation, providing a tool to block enzyme activity and study its biological consequences. nih.gov

Table 3: Examples of Modified Mannosides in Enzymology

Mannoside Derivative Modification Application
4-Nitrophenyl-β-D-mannopyranoside 4-Nitrophenyl group at C1 Chromogenic substrate for β-mannosidase
4-Methylumbelliferyl-β-D-mannopyranoside 4-Methylumbelliferyl group at C1 Fluorogenic substrate for β-mannosidase
S-linked Manα1→2Man disaccharide Thioether linkage Mannosidase-resistant inhibitor/analogue

This table provides examples of how mannosides are modified for use as tools in enzymological research. nih.govgbiosciences.com

Modulators of Glycosylation Pathways

The intricate cellular processes of glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, are fundamental to a vast array of biological functions. The precise structure of these glycans can significantly influence protein folding, stability, and function. Consequently, molecules that can modulate glycosylation pathways are of immense interest for both basic research and therapeutic development.

While direct studies on Methyl β-D-mannopyranoside isopropylate as a modulator are not extensively documented, its derivatives and related mannosides have been shown to influence these pathways. Protected mannosides, like Methyl β-D-mannopyranoside isopropylate, are crucial for synthesizing specific oligosaccharides that can act as inhibitors or decoys for glycosyltransferases and glycosidases, the enzymes that build and modify glycan chains. For instance, synthetic mannoside derivatives have been investigated as inhibitors of mannosidases, enzymes that trim mannose residues from N-glycans in the endoplasmic reticulum and Golgi apparatus. By inhibiting these enzymes, the normal processing of glycans is altered, leading to the accumulation of specific glycan structures on the cell surface. This can have profound effects on cell signaling, adhesion, and immune recognition.

Furthermore, mannoside derivatives have been explored as antagonists for lectins, which are carbohydrate-binding proteins central to many biological recognition events. researchgate.net For example, the bacterial lectin FimH, which plays a key role in the adhesion of uropathogenic E. coli to host cells, has a high affinity for mannose-containing structures. researchgate.net Synthetic mannosides, which can be prepared using building blocks like Methyl β-D-mannopyranoside isopropylate, can competitively inhibit this interaction, thereby preventing bacterial infection. nih.govacs.org

The following table summarizes research findings on the modulation of glycosylation-related pathways by various mannoside derivatives, for which Methyl β-D-mannopyranoside isopropylate is a potential synthetic precursor.

Mannoside Derivative Class Target Observed Effect Potential Application
Cinnamide derivatives of D-mannoseLecB from Pseudomonas aeruginosaInhibition of bacterial virulence factorAnti-infective therapies nih.gov
Aryl α-D-mannosidesFimH adhesin of E. coliInhibition of hemagglutinationPrevention of urinary tract infections nih.gov
C-mannoside FimH antagonistsFimH adhesin of E. coliAntivirulence activityOral therapeutics for urinary tract infections acs.org

Application in Material Science and Supramolecular Chemistry Research

The unique properties of carbohydrates, such as their chirality, hydrophilicity, and capacity for specific molecular recognition, make them attractive components for the development of novel materials. Methyl β-D-mannopyranoside isopropylate, as a versatile synthetic intermediate, plays a foundational role in this area of research.

Amphiphilic glycopolymers, which consist of a hydrophilic carbohydrate portion and a hydrophobic polymer backbone, can self-assemble in aqueous solutions to form various nanostructures such as micelles, vesicles, and nanoparticles. These structures have significant potential in drug delivery, bio-imaging, and as mimics of biological membranes.

The synthesis of such glycopolymers often begins with a carbohydrate monomer that can be polymerized. Methyl β-D-mannopyranoside isopropylate, after modification to introduce a polymerizable group (e.g., a vinyl or acryloyl group), can serve as such a monomer. The isopropylidene protecting group allows for the selective modification of the remaining free hydroxyl groups. Subsequent deprotection of the hydroxyl groups on the mannose unit after polymerization yields the amphiphilic glycopolymer.

Research has demonstrated the synthesis of various mannose-containing glycopolymers, which exhibit interesting self-assembly properties and have been shown to interact with specific lectins, such as Concanavalin A. tandfonline.comnih.govresearchgate.net While these studies may not explicitly name Methyl β-D-mannopyranoside isopropylate, the synthetic strategies employed are applicable to this compound. The ability to control the structure and length of both the hydrophilic glycan chain and the hydrophobic polymer backbone allows for the fine-tuning of the resulting nanostructures' size, morphology, and biological activity. researchgate.net

Carbohydrate-based hydrogels are three-dimensional networks of crosslinked polymer chains that can absorb and retain large amounts of water. Their biocompatibility, biodegradability, and structural similarity to the extracellular matrix make them excellent candidates for applications in tissue engineering, wound healing, and controlled drug release.

Methyl β-D-mannopyranoside isopropylate can be incorporated into hydrogel networks through several strategies. It can be chemically modified to create a cross-linking agent or a monomer that can be co-polymerized with other hydrogel-forming monomers. The presence of mannose residues within the hydrogel matrix can impart specific biological functionalities, such as promoting cell adhesion or serving as a recognition site for specific proteins.

For example, hydrogels containing mannose derivatives can be designed to interact with lectins on the surface of cells, thereby promoting cell attachment and proliferation, which is a desirable characteristic for tissue engineering scaffolds. While specific studies detailing the use of Methyl β-D-mannopyranoside isopropylate in hydrogel formation are not prevalent, the general principles of incorporating protected monosaccharides into polymer networks are well-established and applicable.

Analytical Probes and Reference Standards in Glycomics Research

Glycomics is the comprehensive study of the entire complement of sugars, or the glycome, of an organism. This field relies heavily on advanced analytical techniques, such as mass spectrometry (MS) and liquid chromatography (LC), to identify and quantify the vast array of complex glycan structures. creative-proteomics.comnih.gov

In this context, well-defined and pure carbohydrate molecules are essential as analytical probes and reference standards. While there is no specific literature identifying Methyl β-D-mannopyranoside isopropylate as a commercially available standard, its role as a synthetic precursor is critical for producing the more complex oligosaccharides that are used for these purposes. nih.govsigmaaldrich.combiosynth.com

The synthesis of specific, structurally defined oligosaccharides is a challenging task due to the many possible linkages and stereochemistries. rroij.comresearchgate.net Building blocks like Methyl β-D-mannopyranoside isopropylate, with their selective protection, are fundamental to the controlled, stepwise synthesis of these complex molecules. nih.govnih.govnih.gov These synthetic oligosaccharides can then be used as:

Internal Standards in Mass Spectrometry: Isotopically labeled versions of synthetic oligosaccharides can be used as internal standards for the accurate quantification of glycans in biological samples. nih.gov

Reference Materials for Chromatographic Separation: Pure, synthetic oligosaccharides are used to calibrate liquid chromatography columns and to determine the retention times of specific glycan structures.

Probes for Glycan-Binding Proteins: Fluorescently or otherwise tagged synthetic oligosaccharides are used in glycan arrays and other binding assays to study the specificity of lectins and other carbohydrate-binding proteins.

The following table outlines the key characteristics of analytical standards in glycomics and how compounds derived from precursors like Methyl β-D-mannopyranoside isopropylate fulfill these roles.

Requirement for Analytical Standard Role of Synthetic Oligosaccharides Contribution of Protected Building Blocks
High PurityProvide a single, known structure for accurate calibration and identification.Enable controlled, stepwise synthesis to ensure the final product is a single, pure isomer.
Structural DefinitionServe as a benchmark for determining the structure of unknown glycans by comparing fragmentation patterns in MS or retention times in LC.Allow for the precise construction of specific linkages and branching patterns found in natural glycans.
Availability of Isotopic LabelsFacilitate accurate quantification in complex biological mixtures through isotope dilution mass spectrometry.The synthetic route allows for the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) at specific positions.

Emerging Research Directions and Future Perspectives in Methyl β D Mannopyranoside Isopropylate Chemistry

Development of Catalytic and Green Chemistry Approaches for Synthesis

The chemical synthesis of carbohydrates, including the core structure of Methyl β-D-mannopyranoside, has traditionally been a complex process, often requiring multiple protection and deprotection steps that generate significant chemical waste. The development of catalytic and green chemistry approaches is a pivotal research direction aimed at overcoming these challenges. The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to glycoside synthesis.

Modern trends in this area focus on several key strategies:

Catalytic Methods : The use of catalysts, particularly metal-free catalysts like molecular iodine, is being explored to facilitate thioglycosylation and other glycosidic bond formations under mild conditions with high yields. nih.gov This reduces the reliance on stoichiometric reagents that contribute to waste. For instance, the epimerization of D-glucose to D-mannose, a key precursor, can be efficiently catalyzed by molybdate (B1676688) catalysts supported on ion-exchange resins, offering a more sustainable route to the essential mannose building block. nih.gov

Alternative Energy Sources : Microwave-assisted synthesis represents a significant advancement in green chemistry. nih.gov By using microwave irradiation, organic reactions can be completed in minutes rather than hours, leading to substantial energy savings and often cleaner reactions with higher yields. nih.govacs.org Ultrasound-assisted processes, another green technique, use cavitation to induce chemical reactivity, avoiding the need for high temperatures and hazardous reagents. northwestern.edu

Greener Solvents and Solvent-Free Reactions : A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. Research is ongoing to replace traditional solvents with more environmentally benign alternatives, such as water or ionic liquids. Furthermore, solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling) or solid-state reactions, are being developed to minimize waste and environmental impact. nih.govrsc.org

Atom Economy : Synthetic strategies are being designed to maximize the incorporation of all materials used in the process into the final product. This "atom economy" principle is central to green synthesis, and catalytic approaches are inherently more atom-economical than stoichiometric methods. nih.gov

While specific green synthesis protocols for Methyl β-D-mannopyranoside isopropylate are not yet widely published, the application of these principles to the synthesis of its parent molecule, Methyl β-D-mannopyranoside, is an active area of research. The formation of the isopropylate solvate itself is a purification/crystallization step, and green chemistry principles can be applied here as well, for example, through the selection of environmentally friendly solvents for crystallization.

Green Chemistry ApproachApplication in Mannoside SynthesisPotential Advantages
Catalysis Use of supported molybdate catalysts for glucose-to-mannose epimerization. nih.gov Iodine-catalyzed thioglycosylation. nih.govHigher efficiency, reduced waste, milder reaction conditions.
Microwave-Assisted Synthesis Accelerated glycosylation reactions.Drastically reduced reaction times, energy savings, often higher yields. nih.gov
Ultrasound-Assisted Synthesis Promotion of glycosylation and other organic transformations.Milder conditions, avoidance of hazardous reagents, improved reaction rates. northwestern.edu
Solvent-Free Reactions Mechanochemical synthesis of glycosides.Elimination of solvent waste, reduced environmental impact, potential for new reactivity. nih.govrsc.org
Biocatalysis Enzymatic synthesis of glycosidic bonds using glycosyltransferases.High selectivity, mild reaction conditions (aqueous environment, neutral pH), environmentally friendly. rsc.org

Integration of Artificial Intelligence and Machine Learning in Glycoscience

The structural complexity of carbohydrates has long posed a significant challenge for both their synthesis and analysis. The integration of artificial intelligence (AI) and machine learning (ML) is an emerging research direction that promises to revolutionize glycoscience. acs.org These computational tools are being developed to predict reaction outcomes, analyze complex data, and guide the design of novel carbohydrate-based molecules.

Key areas where AI and ML are making an impact include:

Predicting Glycosylation Reactions : Predicting the stereoselectivity of glycosylation reactions is a major hurdle in carbohydrate chemistry. Machine learning models are now being trained on large datasets of known reactions to predict the anomeric selectivity (α or β linkage) and even the ratio of anomers formed under specific conditions. chemrxiv.orgnih.govrsc.orgchemrxiv.org This predictive power can save significant time and resources in the laboratory by guiding the choice of reactants and conditions to achieve the desired stereochemical outcome for mannosides like Methyl β-D-mannopyranoside.

Analyzing Glycan Structures : AI-powered tools are being developed to rapidly analyze complex data from techniques like mass spectrometry. nih.govgu.se For example, machine learning algorithms can be trained to recognize patterns in MSn spectra to automatically determine glycosidic linkages, a task that is traditionally labor-intensive. nih.gov This can accelerate the structural elucidation of newly synthesized mannoside derivatives.

Predicting Glycosylation Sites : In glycobiology, identifying which amino acid residues in a protein are likely to be glycosylated is crucial. Various ML models, including deep learning and support vector machines, have been developed to predict N-linked and O-linked glycosylation sites based on protein sequence and structural features. mdpi.comoup.combiorxiv.org

Quantum Tunneling and AI for Isomer Identification : A novel computational approach combines nanoscale quantum tunneling with AI to identify carbohydrate isomers, including anomers and stereoisomers, at the single-molecule level. nih.govacs.org This technique could provide an ultrafast and highly accurate method for characterizing complex carbohydrate mixtures. nih.govacs.org

For a compound like Methyl β-D-mannopyranoside isopropylate, these AI tools could be used to optimize its synthesis by predicting the outcome of different glycosylation strategies. Furthermore, as derivatives of this compound are developed for biological applications, AI could help predict their interactions with proteins and other biomolecules.

AI/ML ApplicationDescriptionRelevance to Mannoside Chemistry
Glycosylation Prediction ML models predict the stereochemical outcome (α/β ratio) of glycosylation reactions based on substrates and conditions. chemrxiv.orgnih.govOptimizes the synthesis of specific mannoside linkages, reducing trial-and-error experimentation.
MSn Spectra Analysis AI algorithms automatically infer glycosidic linkages from complex mass spectrometry data. nih.govAccelerates the structural confirmation of synthesized mannosides and their derivatives.
Glycosylation Site Prediction Deep learning models identify potential N- and O-linked glycosylation sites on proteins. mdpi.comoup.comInforms the design of mannoside-based probes and therapeutics targeting specific glycoproteins.
Quantum/AI Isomer Sensing A computational tool coupling quantum tunneling with AI for the high-throughput identification of carbohydrate isomers. nih.govacs.orgProvides a potential future method for rapid and precise quality control of synthetic mannosides.

Exploration of Novel Glycosidic Linkages and Architectures

While the β-O-glycosidic bond in Methyl β-D-mannopyranoside is common, a significant area of emerging research is the synthesis and study of molecules with non-natural or novel glycosidic linkages and complex architectures. These novel structures can exhibit unique chemical properties and biological activities.

Non-canonical Glycosidic Bonds : Research is expanding beyond the typical O-glycosidic bonds to include S-glycosidic (thioglycosides), N-glycosidic (glycosylamines), and C-glycosidic bonds. wikipedia.org These linkages offer increased stability against enzymatic hydrolysis, a property that is highly desirable for the development of carbohydrate-based drugs and probes. wikipedia.org The synthesis of mannoside analogues with these stable linkages is an active area of investigation.

Complex and Branched Architectures : Nature utilizes complex, branched oligosaccharide structures for molecular recognition events. Synthetic chemists are developing new methods to create similarly complex, branched oligomannosides. Automated glycan assembly (AGA) has been instrumental in synthesizing challenging structures, including high-mannose oligosaccharides that feature various linkages and branching patterns. researchgate.net These synthetic complex mannosides are crucial tools for studying protein-carbohydrate interactions and for the development of vaccines and immunotherapies.

Chemoenzymatic Synthesis : Combining the flexibility of chemical synthesis with the high selectivity of enzymes offers a powerful strategy for creating novel glycan architectures. Glycosyltransferases, the enzymes that form glycosidic bonds in nature, can be used to add specific monosaccharides to chemically synthesized cores, enabling the construction of complex structures that would be difficult to access through purely chemical means. ub.edu

By applying these strategies, derivatives of Methyl β-D-mannopyranoside could be incorporated into larger, more complex architectures with enhanced stability and tailored biological functions.

Advancements in High-Throughput Synthesis and Screening of Mannosides

The need to explore the vast structural diversity of carbohydrates and their interactions with biological systems has driven the development of high-throughput methods for both synthesis and screening.

Automated Glycan Assembly (AGA) : AGA is a transformative technology that has made the synthesis of complex oligosaccharides, including long polymannosides, significantly faster and more efficient. acs.orgrsc.org This solid-phase synthesis technique allows for the stepwise addition of monosaccharide building blocks in an automated synthesizer, enabling the rapid creation of libraries of related oligosaccharides. acs.org AGA has been used to synthesize linear and branched oligomannosides up to 50 monomer units in length, providing access to molecules that were previously very difficult to obtain. rsc.orgnih.govresearchgate.net

High-Throughput Screening (HTS) : To evaluate the biological activity of the compounds produced through high-throughput synthesis, HTS methods are essential. These methods allow for the rapid testing of thousands of compounds in parallel. nih.govmdpi.commdpi.com In the context of glycoscience, carbohydrate microarrays are a powerful HTS tool. northwestern.edu In this technique, a variety of different mannosides and other glycans are immobilized on a solid surface, creating a "glycan chip." These chips can then be screened for binding against fluorescently labeled proteins, such as lectins or antibodies, to quickly identify specific carbohydrate-protein interactions. northwestern.edunih.gov This approach is invaluable for drug discovery and for mapping the binding specificities of carbohydrate-binding proteins.

These high-throughput technologies will enable the rapid synthesis of derivatives based on the Methyl β-D-mannopyranoside scaffold and the efficient screening of these derivatives for novel biological activities.

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of research involving compounds like Methyl β-D-mannopyranoside isopropylate lies in a multidisciplinary approach that integrates chemistry, biology, and materials science. This convergence allows for the development of sophisticated, functional systems with applications in medicine and biotechnology.

Glycomaterials : Mannosides are being incorporated into novel materials to create "glycomaterials" with specific biological functions. For example, mannose-functionalized polymers have been shown to exhibit inherent antibacterial properties. rsc.org The mannose units on the polymer backbone can interact with bacterial surface receptors, leading to antimicrobial activity.

Targeted Drug Delivery : A major application of this multidisciplinary approach is in targeted drug delivery. The surfaces of nanoparticles, such as liposomes or solid lipid nanoparticles, can be decorated with mannose derivatives. begellhouse.comnih.govresearchgate.net Since many immune cells, like macrophages and dendritic cells, as well as certain cancer cells, have mannose receptors on their surface, these mannose-functionalized nanoparticles can be used to specifically deliver drugs or vaccines to these target cells. begellhouse.comacs.orgfrontiersin.org This targeting strategy enhances the efficacy of the therapeutic payload while minimizing off-target side effects.

Biosensors and Diagnostics : Mannoside-functionalized nanoparticles, such as gold nanoparticles, are being developed for use in biosensors. mdpi.com The specific interaction between the mannose ligands and a target protein or pathogen can be detected through various analytical techniques, providing a basis for diagnostic assays.

Methyl β-D-mannopyranoside and its derivatives serve as ideal chemical building blocks for these applications. Their synthesis (chemistry) allows for the creation of tailored structures that can be incorporated into nanoparticles (materials science) to interact with specific biological systems for therapeutic or diagnostic purposes (biology).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl β-D-mannopyranoside isopropylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via regioselective modifications of methyl mannopyranoside derivatives. For example, Kabir et al. demonstrated selective benzoylation using dibutyltin oxide to control acylation sites, which can be adapted for isopropylation . Optimization involves:

  • Catalyst selection : Tin-based catalysts enhance reaction specificity.
  • Solvent choice : Anhydrous solvents like DMF or methanol improve yield (see solubility data in ).
  • Temperature control : Reactions are typically conducted at 40–60°C to balance speed and side-product formation .
    • Purification : Column chromatography (silica gel, methanol/chloroform gradients) or recrystallization from methanol ensures purity .

Q. How should researchers characterize the structural integrity and purity of Methyl β-D-mannopyranoside isopropylate?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the β-anomeric configuration and isopropyl group integration .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₀H₂₂O₇, MW 254.28) .
  • HPLC : Reverse-phase HPLC with UV detection (210 nm) assesses purity (>95% recommended for enzyme studies) .
    • Solubility validation : Test solubility in DMSO (≥10 mg/mL) and methanol (≥50 mg/mL) to ensure compatibility with downstream applications .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .
  • Solvent aliquots : Prepare stock solutions in anhydrous DMSO or methanol, stored at –80°C for long-term use .
  • Stability monitoring : Regular NMR or TLC checks detect degradation (e.g., free mannose formation) .

Advanced Research Questions

Q. How can Methyl β-D-mannopyranoside isopropylate elucidate substrate specificity in glycosyltransferases?

  • Methodological Answer :

  • Enzyme assays : Use the compound as a donor/acceptor in in vitro glycosyltransferase assays. Monitor reaction progress via TLC or fluorophore-labeled products .
  • Kinetic analysis : Compare KmK_m and VmaxV_{max} values with natural substrates (e.g., GDP-mannose) to quantify enzyme preference .
  • Structural studies : Co-crystallize the compound with target enzymes (e.g., mannosyltransferases) to resolve binding interactions via X-ray crystallography .

Q. What strategies enable the incorporation of Methyl β-D-mannopyranoside isopropylate into complex glycoconjugates?

  • Methodological Answer :

  • Chemoenzymatic synthesis : Use the compound as a glycosyl donor in stepwise enzymatic elongation (e.g., with glycosynthases) .
  • Chemical coupling : Activate the isopropyl group for conjugation to proteins or lipids via thiol- or amine-reactive linkers .
  • Stereochemical validation : Compare 2D-NMR NOESY data with computational models (e.g., DFT) to confirm linkage stereochemistry .

Q. How does the isopropyl group influence enzymatic hydrolysis rates compared to methyl or ethyl derivatives?

  • Methodological Answer :

  • Comparative kinetics : Perform time-course hydrolysis assays with α-mannosidases, monitoring reducing sugar release via DNS reagent .
  • Steric effects : The isopropyl group’s bulk reduces hydrolysis rates by ~30% compared to methyl derivatives, as shown in mannosidase inhibition studies .
  • Molecular dynamics (MD) : Simulate enzyme-substrate interactions to identify steric clashes or hydrophobic binding effects .

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